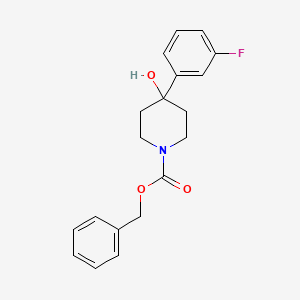![molecular formula C8H16ClNO B13457631 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it a valuable bioisostere in drug discovery and materials science . The compound is characterized by its bicyclic structure with a methoxyethyl group and an amine hydrochloride moiety.
Preparation Methods
The synthesis of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . Industrial production methods often involve scalable and practical approaches to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere in drug design.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-3-amine hydrochloride
These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can influence their chemical properties and applications. The unique methoxyethyl group in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-3-2-7-4-8(9,5-7)6-7;/h2-6,9H2,1H3;1H |
InChI Key |
TUAVLNFVPCKECT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


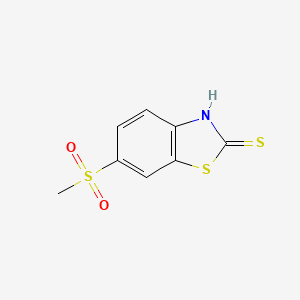
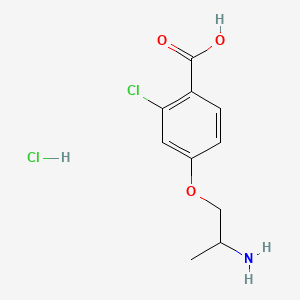
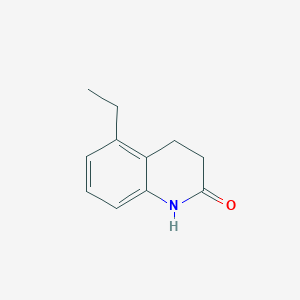
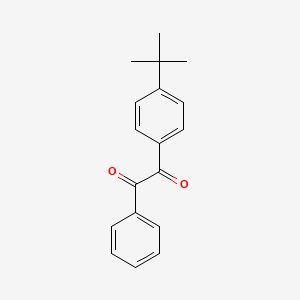
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
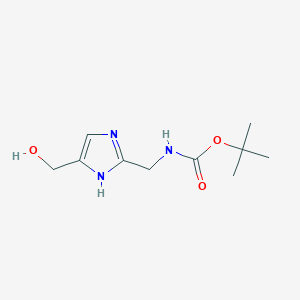
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
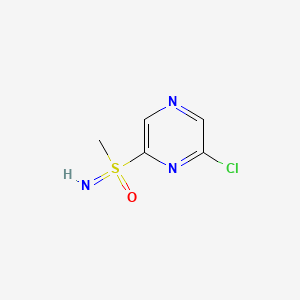
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
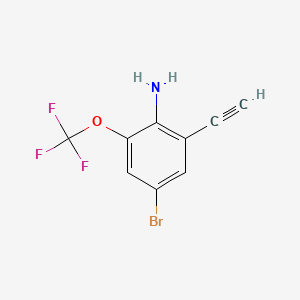
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
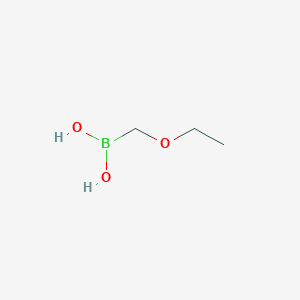
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
